Cas no 1091107-15-1 (N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a unique structural framework combining a phenyl-substituted tetrahydropyran ring with a 1,4-benzodioxine moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) disorders due to its lipophilic and rigid architecture, which may enhance blood-brain barrier permeability. The sulfonamide group offers versatility for further functionalization, while the benzodioxine component contributes to metabolic stability. Its well-defined stereochemistry and synthetic accessibility make it a promising candidate for medicinal chemistry research, particularly in the development of novel neuroactive agents or enzyme inhibitors.
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide structure
1091107-15-1 structure
商品名:N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS番号:1091107-15-1
MF:C20H23NO5S
メガワット:389.465324640274
CID:6022316
PubChem ID:27450263

N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
    • N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
    • SR-01000922337
    • F5328-0028
    • 1091107-15-1
    • SR-01000922337-1
    • AKOS024507109
    • インチ: 1S/C20H23NO5S/c22-27(23,17-6-7-18-19(14-17)26-13-12-25-18)21-15-20(8-10-24-11-9-20)16-4-2-1-3-5-16/h1-7,14,21H,8-13,15H2
    • InChIKey: DSNZUTBQHBXDTG-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(S(NCC3(C4=CC=CC=C4)CCOCC3)(=O)=O)C=C2OCC1

計算された属性

  • せいみつぶんしりょう: 389.12969401g/mol
  • どういたいしつりょう: 389.12969401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 578
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5328-0028-1mg
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1091107-15-1
1mg
$54.0 2023-09-10
Life Chemicals
F5328-0028-25mg
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1091107-15-1
25mg
$109.0 2023-09-10
Life Chemicals
F5328-0028-2μmol
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1091107-15-1
2μmol
$57.0 2023-09-10
Life Chemicals
F5328-0028-20mg
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1091107-15-1
20mg
$99.0 2023-09-10
Life Chemicals
F5328-0028-75mg
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1091107-15-1
75mg
$208.0 2023-09-10
Life Chemicals
F5328-0028-2mg
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1091107-15-1
2mg
$59.0 2023-09-10
Life Chemicals
F5328-0028-40mg
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1091107-15-1
40mg
$140.0 2023-09-10
Life Chemicals
F5328-0028-4mg
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1091107-15-1
4mg
$66.0 2023-09-10
Life Chemicals
F5328-0028-5mg
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1091107-15-1
5mg
$69.0 2023-09-10
Life Chemicals
F5328-0028-50mg
N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
1091107-15-1
50mg
$160.0 2023-09-10

N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 関連文献

N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamideに関する追加情報

N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 1091107-15-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

The compound N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, identified by its CAS number 1091107-15-1, represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities. The presence of a phenyloxan moiety and a sulfonamide group at the 6-position of the benzodioxine core imparts distinct chemical properties that make it a valuable candidate for further investigation.

In recent years, the development of novel scaffolds with enhanced pharmacological profiles has been a cornerstone of medicinal chemistry. The benzodioxine scaffold, characterized by its oxygen-containing heterocycle fused to a benzene ring, has shown potential in various therapeutic applications. The incorporation of a methyl group at the 4-position of the phenyloxan ring further diversifies its chemical space, enabling the exploration of new pharmacophoric interactions. This compound exemplifies the growing interest in designing molecules that combine structural complexity with functional versatility.

The sulfonamide functional group is another key feature of this compound that contributes to its biological relevance. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of the sulfonamide at the 6-position of the benzodioxine ring is particularly noteworthy, as it may modulate the electronic properties of the molecule and influence its binding affinity to biological targets. This positional flexibility offers a rich ground for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have enabled researchers to predict and rationalize the biological behavior of complex molecules with unprecedented accuracy. Molecular modeling studies on N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide have suggested that its unique scaffold may interact with various protein targets involved in critical biological pathways. These predictions are supported by experimental data from high-throughput screening (HTS) campaigns, which have identified several derivatives of this class as potent inhibitors of relevant enzymes and receptors.

The synthesis of this compound involves multiple steps that highlight the synthetic prowess required to construct such intricate molecular architectures. Key synthetic strategies include nucleophilic substitution reactions to introduce the phenyloxan moiety and palladium-catalyzed cross-coupling reactions to establish the methyl group linkage. These methodologies not only showcase the versatility of modern organic synthesis but also provide a foundation for scalable production processes.

In vitro studies have begun to elucidate the pharmacological profile of N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Initial results indicate that this compound exhibits moderate activity against certain cancer cell lines, suggesting potential as an anticancer agent. Additionally, preliminary investigations into its anti-inflammatory properties have shown promising results in animal models. These findings underscore the importance of continued research to fully harness the therapeutic potential of this novel molecule.

The role of sulfonamides as probes in drug discovery cannot be overstated. Their ability to modulate enzyme activity and receptor binding makes them invaluable tools for understanding disease mechanisms and developing new treatments. The structural features of N-(4-phenoxyoxanoyl)-methyl]-2,3-dihydro-benzodioxin -6-sulfonamide (CAS No. 1091107 - 15 - 1), particularly the combination of a phenyloxan ring and a sulfonamide group, positions it as a unique entity within this class.

The benzodioxine scaffold itself has been less explored compared to other heterocyclic systems like indole or pyrazole derivatives. However, recent studies have highlighted its potential as a privileged scaffold in medicinal chemistry due to its ability to engage multiple binding sites on biological targets. The sulfonamide substituent further enhances this potential by providing additional interaction points through hydrogen bonding or ionic interactions.

The development of new synthetic methodologies is crucial for advancing drug discovery efforts. The synthesis of complex molecules like N-(4-phenoxyoxanoyl)-methyl]-2 ,3 -dihydro-benzodioxin -6 -sulfonamide requires innovative approaches that balance efficiency with scalability . Recent advances in flow chemistry , for example , have enabled researchers to perform multi-step syntheses under controlled conditions with high reproducibility . These techniques are particularly valuable for producing libraries

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd